molecular formula C8H14ClNO3 B2754078 Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride CAS No. 2490426-49-6

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

Cat. No. B2754078
CAS RN: 2490426-49-6
M. Wt: 207.65
InChI Key: OPZNVGQGRKBSTK-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” is a chemical compound that belongs to the class of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role in the field of organic chemistry, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride”, is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” is characterized by a bicyclic structure with two bridgehead carbon atoms . The bicyclic structure is a key feature that contributes to the compound’s unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” are characterized by the use of photochemistry to access new building blocks via [2+2] cycloaddition . This process allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Scientific Research Applications

Asymmetric Synthesis Applications

  • The compound has been used in studies focusing on asymmetric synthesis. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized through Aza-Diels-Alder reactions, demonstrating the potential of this compound in stereoselective synthesis processes (Waldmann & Braun, 1991).

Neuroprotective Drug Development

  • Research involving radiolabeling and biodistribution of similar compounds shows potential in neuroprotective drug development. A study detailed the synthesis of a compound labeled with C-11, which accumulated in cortical brain areas, suggesting its potential as a neuroprotective agent (Yu et al., 2003).

Novel Derivatives for Receptor Ligands

  • The compound has been investigated for the modification of substituents in related ring systems, aiding in the creation of potential nicotinic acetylcholine receptor ligands. This highlights its relevance in developing compounds with neuropharmacological applications (Malpass et al., 2003).

Potential in Antidepressant Development

  • Similar compounds have been synthesized and evaluated as potential antidepressants, with several derivatives showing more activity than known antidepressants in animal tests, suggesting the compound's utility in mental health treatment research (Bonnaud et al., 1987).

Synthesis of 2-Azabicyclo[2.1.1]hexanes

  • The compound has played a role in the synthesis of 2-Azabicyclo[2.1.1]hexanes, which are structurally similar and important for studying natural occurring insect antifeedants (Stevens & Kimpe, 1996).

Future Directions

The future directions for “Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” and similar compounds involve further exploration of their synthetic accessibility and potential applications . The development of efficient and modular approaches for their synthesis opens up new possibilities for the creation of sp3-rich chemical spaces . These compounds have the potential to play an increasingly important role in the field of organic chemistry .

properties

IUPAC Name

methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-2-7(3-8,4-9)5-12-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNVGQGRKBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

CAS RN

2490426-49-6
Record name methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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